molecular formula C17H19NO5 B10979451 6-{[2-(Ethoxycarbonyl)phenyl]carbamoyl}cyclohex-3-ene-1-carboxylic acid

6-{[2-(Ethoxycarbonyl)phenyl]carbamoyl}cyclohex-3-ene-1-carboxylic acid

Cat. No.: B10979451
M. Wt: 317.34 g/mol
InChI Key: ZQZLCDQFTKBVQQ-UHFFFAOYSA-N
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Description

6-{[2-(ETHOXYCARBONYL)ANILINO]CARBONYL}-3-CYCLOHEXENE-1-CARBOXYLIC ACID is an organic compound with the molecular formula C17H19NO5 It is characterized by the presence of an ethoxycarbonyl group attached to an anilino carbonyl moiety, which is further connected to a cyclohexene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{[2-(ETHOXYCARBONYL)ANILINO]CARBONYL}-3-CYCLOHEXENE-1-CARBOXYLIC ACID typically involves multi-step organic reactions. One common approach is the condensation reaction between 2-(ethoxycarbonyl)aniline and 3-cyclohexene-1-carboxylic acid under controlled conditions. The reaction is often catalyzed by a suitable acid or base to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Advanced purification techniques, such as recrystallization or chromatography, are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

6-{[2-(ETHOXYCARBONYL)ANILINO]CARBONYL}-3-CYCLOHEXENE-1-CARBOXYLIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.

    Substitution: The ethoxycarbonyl and anilino groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

6-{[2-(ETHOXYCARBONYL)ANILINO]CARBONYL}-3-CYCLOHEXENE-1-CARBOXYLIC ACID has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.

    Industry: It can be utilized in the production of specialty chemicals or as an intermediate in manufacturing processes.

Mechanism of Action

The mechanism by which 6-{[2-(ETHOXYCARBONYL)ANILINO]CARBONYL}-3-CYCLOHEXENE-1-CARBOXYLIC ACID exerts its effects involves interactions with specific molecular targets. The ethoxycarbonyl and anilino groups can form hydrogen bonds or electrostatic interactions with proteins or enzymes, influencing their activity. The cyclohexene ring provides structural rigidity, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 6-{[2-(METHOXYCARBONYL)ANILINO]CARBONYL}-3-CYCLOHEXENE-1-CARBOXYLIC ACID
  • 6-{[2-(CYCLOHEXYLCARBONYL)ANILINO]CARBONYL}-3-CYCLOHEXENE-1-CARBOXYLIC ACID

Uniqueness

6-{[2-(ETHOXYCARBONYL)ANILINO]CARBONYL}-3-CYCLOHEXENE-1-CARBOXYLIC ACID is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the ethoxycarbonyl group differentiates it from similar compounds, potentially leading to unique applications and interactions in various research fields.

Properties

Molecular Formula

C17H19NO5

Molecular Weight

317.34 g/mol

IUPAC Name

6-[(2-ethoxycarbonylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid

InChI

InChI=1S/C17H19NO5/c1-2-23-17(22)13-9-5-6-10-14(13)18-15(19)11-7-3-4-8-12(11)16(20)21/h3-6,9-12H,2,7-8H2,1H3,(H,18,19)(H,20,21)

InChI Key

ZQZLCDQFTKBVQQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)C2CC=CCC2C(=O)O

Origin of Product

United States

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